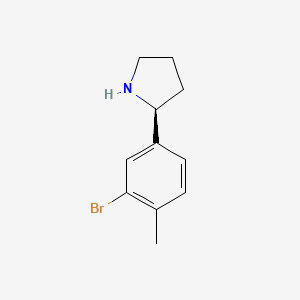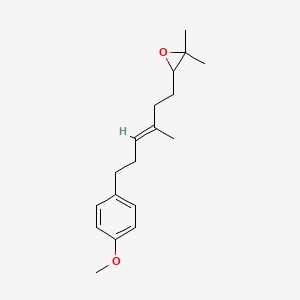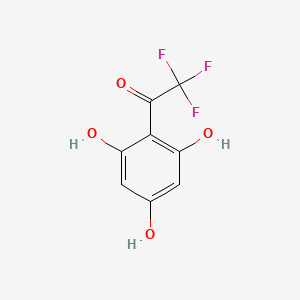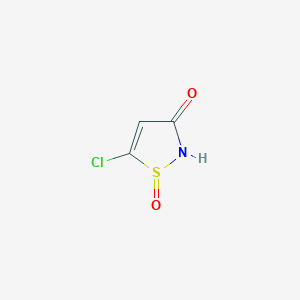
(R)-5-chloroisothiazol-3(2H)-one 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-chloroisothiazol-3(2H)-one 1-oxide is a chemical compound belonging to the class of isothiazolones. This compound is characterized by the presence of a chlorine atom at the 5-position and an oxide group at the 1-position of the isothiazolone ring. Isothiazolones are known for their antimicrobial properties and are widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-chloroisothiazol-3(2H)-one 1-oxide typically involves the chlorination of isothiazolone derivatives. One common method includes the reaction of isothiazolone with chlorine gas under controlled conditions to introduce the chlorine atom at the 5-position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-5-chloroisothiazol-3(2H)-one 1-oxide often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-chloroisothiazol-3(2H)-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of isothiazolone.
Reduction: Hydroxylated isothiazolone derivatives.
Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-chloroisothiazol-3(2H)-one 1-oxide is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits antimicrobial properties, making it useful in biological research. It is often used in studies investigating the mechanisms of microbial inhibition and the development of new antimicrobial agents.
Medicine
In medicine, ®-5-chloroisothiazol-3(2H)-one 1-oxide is explored for its potential therapeutic applications. Its antimicrobial activity makes it a candidate for the development of new drugs to treat infections caused by bacteria and fungi.
Industry
Industrially, the compound is used as a preservative in products such as paints, adhesives, and personal care items. Its ability to inhibit microbial growth helps extend the shelf life of these products.
Mécanisme D'action
The antimicrobial activity of ®-5-chloroisothiazol-3(2H)-one 1-oxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with membrane proteins and lipids, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloroisothiazol-3(2H)-one: Lacks the oxide group but shares similar antimicrobial properties.
Isothiazol-3(2H)-one 1-oxide: Lacks the chlorine atom but retains the oxide group.
2-methylisothiazol-3(2H)-one: Contains a methyl group instead of chlorine, with similar applications.
Uniqueness
®-5-chloroisothiazol-3(2H)-one 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which enhance its antimicrobial activity and chemical reactivity. This combination of functional groups makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C3H2ClNO2S |
|---|---|
Poids moléculaire |
151.57 g/mol |
Nom IUPAC |
5-chloro-1-oxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C3H2ClNO2S/c4-2-1-3(6)5-8(2)7/h1H,(H,5,6) |
Clé InChI |
OIERRVKGYBUIJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(S(=O)NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)


![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)


![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
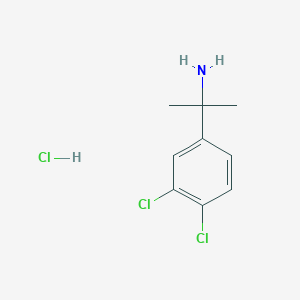
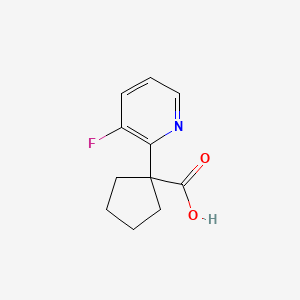
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
